Cas no 10361-11-2 (Nonyl Gallate)

Nonyl Gallate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3,4,5-trihydroxy-, nonyl ester
- Nonyl 3,4,5-trihydroxybenzoate
- NONYL GALLATE
- 10361-11-2
- EINECS 233-783-4
- CHEMBL16174
- 3,4,5-Trihydroxy-benzoic acid nonyl ester
- SCHEMBL1260820
- Nonyl-3,4,5-trihydroxybenzoate
- nonylgallat
- DTXSID20145942
- NS00023249
- FT-0727463
- Nonyl Gallate
-
- インチ: InChI=1S/C16H24O5/c1-2-3-4-5-6-7-8-9-21-16(20)12-10-13(17)15(19)14(18)11-12/h10-11,17-19H,2-9H2,1H3
- InChIKey: KSNJEADFLJNDCP-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCOC(C1C=C(O)C(O)=C(O)C=1)=O
計算された属性
- せいみつぶんしりょう: 296.16242
- どういたいしつりょう: 296.162
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 10
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87A^2
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.163
- ふってん: 492.2°Cat760mmHg
- フラッシュポイント: 177.6°C
- 屈折率: 1.546
- PSA: 86.99
- LogP: 3.71080
Nonyl Gallate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N650333-1g |
Nonyl Gallate |
10361-11-2 | 1g |
$ 50.00 | 2022-06-03 | ||
TRC | N650333-10g |
Nonyl Gallate |
10361-11-2 | 10g |
$ 135.00 | 2022-06-03 | ||
A2B Chem LLC | AE18781-50g |
NONYL GALLATE |
10361-11-2 | 50g |
$413.00 | 2024-04-20 | ||
TRC | N650333-5g |
Nonyl Gallate |
10361-11-2 | 5g |
$ 95.00 | 2022-06-03 | ||
A2B Chem LLC | AE18781-5g |
NONYL GALLATE |
10361-11-2 | 5g |
$163.00 | 2024-04-20 | ||
A2B Chem LLC | AE18781-25g |
NONYL GALLATE |
10361-11-2 | 25g |
$288.00 | 2024-04-20 | ||
A2B Chem LLC | AE18781-100g |
NONYL GALLATE |
10361-11-2 | 100g |
$600.00 | 2024-04-20 | ||
A2B Chem LLC | AE18781-10g |
NONYL GALLATE |
10361-11-2 | 10g |
$200.00 | 2024-04-20 |
Nonyl Gallate 関連文献
-
Vanessa Gon?alves Wolf,Cibele Bonacorsi,Maria Stella Gon?alves Raddi,Luiz Marcos da Fonseca,Valdecir Farias Ximenes Food Funct. 2017 8 2500
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Nonyl Gallateに関する追加情報
Benzoic acid, 3,4,5-trihydroxy-, nonyl ester: A Comprehensive Overview
Benzoic acid, 3,4,5-trihydroxy-, nonyl ester (CAS no. 10361-11-2) is a compound of significant interest in the field of pharmaceuticals and chemical biology. This compound, characterized by its complex structure and multiple functional groups, has garnered attention for its potential applications in drug development and biochemical research. The nonyl ester moiety modifies the properties of the parent benzoic acid derivative, enhancing its solubility and stability while retaining its inherent biological activity.
The structure of Benzoic acid, 3,4,5-trihydroxy-, nonyl ester consists of a benzoic acid core substituted with three hydroxyl groups at the 3, 4, and 5 positions, further estered with a nonyl group. This configuration imparts unique chemical and biological properties that make it a valuable candidate for various applications. The presence of multiple hydroxyl groups increases the compound's polarity, making it more soluble in polar solvents and facilitating its interaction with biological targets.
In recent years, there has been growing interest in polyhydroxy benzoic acid derivatives due to their potential pharmacological properties. Studies have shown that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and antioxidant activities. The hydroxyl groups in Benzoic acid, 3,4,5-trihydroxy-, nonyl ester can participate in hydrogen bonding interactions with biological molecules, enhancing its binding affinity and efficacy.
The nonyl ester group plays a crucial role in modulating the physicochemical properties of the compound. It increases the lipophilicity of the molecule, making it more suitable for topical applications or oral administration. This balance between hydrophilicity and lipophilicity is essential for drug delivery systems, as it ensures optimal absorption and distribution within the body.
Recent research has explored the use of Benzoic acid, 3,4,5-trihydroxy-, nonyl ester as a precursor in synthesizing more complex pharmacophores. Its versatile structure allows for further functionalization, enabling the development of novel therapeutic agents. For instance, researchers have investigated its potential as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways.
The compound's antimicrobial properties have also been studied extensively. Benzoic acid derivatives are known to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi. The addition of hydroxyl groups enhances these effects by providing multiple sites for interaction with microbial targets. This makes Benzoic acid, 3,4,5-trihydroxy-, nonyl ester a promising candidate for developing new antimicrobial agents to combat resistant strains.
In addition to its antimicrobial activity, Benzoic acid, 3,4,5-trihydroxy-, nonyl ester has shown potential in antioxidant applications. Reactive oxygen species (ROS) are implicated in various pathological conditions, including inflammation and aging. The hydroxyl groups in this compound can scavenge ROS, thereby protecting cells from oxidative damage. This property makes it a valuable component in anti-aging formulations and treatments for oxidative stress-related diseases.
The synthesis of Benzoic acid, 3,4,5-trihydroxy-, nonyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as catalytic hydrogenation and enzymatic esterification have been employed to improve efficiency and minimize byproduct formation. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacokinetic profile of this compound is another area of active research. Understanding how the body processes and eliminates foreign substances is crucial for developing effective drugs. Studies have shown that esters like the nonyl group can influence metabolic pathways and enhance bioavailability. Further research is needed to fully elucidate the pharmacokinetic behavior of Benzoic acid, 3,4,5-trihydroxy-, nonyl ester, particularly in different species and under various dosing regimens.
The safety profile of any pharmaceutical compound is paramount before it can be used therapeutically. Toxicological studies have been conducted on derivatives of benzoic acid to assess their potential side effects. While these studies have not yet been performed on Benzoic acid, 3,,4,,5-trihydroxy-,,nonyl ester, they provide valuable insights into its expected safety profile based on structural analogs.
The future prospects for this compound are promising given its diverse range of activities and potential applications. Researchers are exploring its use in combination therapies where it could synergize with other drugs to enhance therapeutic outcomes. Additionally,its role as a building block for more complex molecules suggests that it will continue to be a valuable asset in medicinal chemistry.
10361-11-2 (Nonyl Gallate) 関連製品
- 2664-60-0(Dodecyl 4-hydroxybenzoate)
- 1083-41-6(Butyl gallate)
- 10361-12-3(Octadecyl 3,4,5-Trihydroxybenzoate)
- 1085-12-7(n-Heptyl 4-Hydroxybenzoate)
- 1166-52-5(Dodecyl gallate)
- 121-79-9(Propyl gallate)
- 2486-02-4(Isoamyl gallate)
- 1034-01-1(Octyl gallate)
- 1083-27-8(Hexyl 4-hydroxybenzoate)
- 6521-29-5(Pentyl Paraben)
